Introduction: The Role of Steric Hindrance and Conformational Constraint in Modern Peptidomimetics
Introduction: The Role of Steric Hindrance and Conformational Constraint in Modern Peptidomimetics
An In-Depth Technical Guide to Methyl 2-amino-3-cyclopentylpropanoate: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of contemporary drug discovery, the rational design of therapeutic peptides and small molecules hinges on modulating their three-dimensional structure to enhance potency, selectivity, and metabolic stability. Unnatural amino acids (UAAs) are indispensable tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[1] Methyl 2-amino-3-cyclopentylpropanoate, a non-canonical amino acid derivative, exemplifies a class of UAAs designed to introduce significant steric bulk and conformational rigidity.
The incorporation of a cyclopentyl group, a bulky and lipophilic moiety, directly influences the torsional angles of the peptide backbone, effectively locking the peptide into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing affinity. Furthermore, the unnatural side chain can shield the peptide backbone from proteolytic degradation by rendering enzyme cleavage sites unrecognizable, a critical factor in improving the in-vivo half-life of peptide-based therapeutics.[2][3] The methyl ester functionality serves as a common protecting group for the carboxylic acid, facilitating its use in solution-phase peptide synthesis and as a versatile intermediate for further chemical modification.[4]
This guide provides a comprehensive technical overview of methyl 2-amino-3-cyclopentylpropanoate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic strategies, detail its application in peptide design, and outline rigorous analytical methodologies for quality control.
Section 1: Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is critical for its effective application. The data presented below has been consolidated from various chemical suppliers and databases. It is important to note that properties can vary slightly based on the specific enantiomer and salt form.
| Property | Data | Source(s) |
| IUPAC Name | methyl 2-amino-3-cyclopentylpropanoate | |
| Molecular Formula | C₉H₁₇NO₂ | [5] |
| Molecular Weight | 171.24 g/mol | [5] |
| CAS Numbers | 1169946-94-4 ((S)-enantiomer) | [5] |
| 1212129-47-9 ((R)-enantiomer) | [6] | |
| 2379557-35-2 (Hydrochloride salt, stereochemistry undefined) | [7] | |
| Canonical SMILES | COC(=O)C(CC1CCCC1)N | |
| InChI Key | RAGBLBBMRQLNKB-UHFFFAOYSA-N (for hydrochloride salt) | [7] |
| Physical Form | Typically a solid or oil, depending on purity and salt form. | [8] |
| Storage Conditions | Refrigerated (2-8°C), under an inert atmosphere. | [7][8] |
| Purity (Typical) | ≥95% | [5][7] |
Section 2: Synthesis Strategies and Methodologies
The synthesis of methyl 2-amino-3-cyclopentylpropanoate can be approached from several angles. The most direct method involves the esterification of the parent amino acid, 2-amino-3-cyclopentylpropanoic acid. The synthesis of the parent UAA itself is the more complex challenge, often involving asymmetric synthesis to obtain the desired enantiomer.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target molecule at the ester and the alpha-carbon-sidechain bond, leading back to simple, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
This workflow outlines a two-stage process: first, the asymmetric synthesis of the parent amino acid, followed by its esterification. This approach provides robust control over stereochemistry.
Caption: General workflow for synthesis and esterification.
Experimental Protocol: Esterification of 2-Amino-3-cyclopentylpropanoic Acid
This protocol is adapted from a general, highly efficient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[4] The key advantage is the mild reaction conditions and simple workup. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the reaction, while also acting as a water scavenger.
Materials:
-
2-Amino-3-cyclopentylpropanoic Acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10 mL per gram of amino acid)
-
Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq), freshly distilled
-
Diethyl ether (for precipitation)
-
Magnetic stirrer and stir bar
-
Round bottom flask with a septum
Procedure:
-
Reaction Setup: To a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-cyclopentylpropanoic acid.
-
Reagent Addition: Suspend the amino acid in anhydrous methanol. Cool the flask in an ice bath.
-
Slowly add trimethylchlorosilane dropwise to the stirred suspension over 10-15 minutes. The reaction is exothermic, and a clear solution should form as the reaction progresses.
-
Reaction: Remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl byproducts.
-
The resulting crude oil or solid is the hydrochloride salt of the methyl ester. To purify, dissolve the residue in a minimal amount of methanol and precipitate the product by adding a large excess of cold diethyl ether.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the pure methyl 2-amino-3-cyclopentylpropanoate hydrochloride salt.
Section 3: Applications in Peptide Synthesis and Drug Design
The unique structural features of this UAA make it a valuable building block for modifying peptides and creating peptidomimetics with improved pharmacological profiles.[1]
Conformational Constraint and Receptor Binding
The bulky cyclopentyl side chain restricts the rotational freedom of the peptide backbone (phi and psi angles) in its vicinity. This is a powerful strategy in drug design, as it can lock the peptide into a bioactive conformation that is pre-organized for optimal binding to its target receptor. This reduces the entropic cost of binding, potentially leading to a significant increase in affinity and selectivity.
Caption: Impact of the cyclopentyl side chain on backbone flexibility.
The "Magic Methyl" Effect and Physicochemical Properties
While the cyclopentyl group provides steric bulk, the methyl ester itself plays a crucial role. The term "magic methyl" often refers to instances where the addition of a simple methyl group to a lead compound dramatically improves its activity or pharmacokinetic properties.[9][10] In this context, the methyl ester:
-
Modulates Lipophilicity: Esterification of the carboxylic acid increases the molecule's lipophilicity, which can enhance cell membrane permeability.[11]
-
Blocks a Metabolic Site: The free carboxylic acid can be a site for metabolism or conjugation. The methyl ester protects this site, potentially increasing the compound's stability.[11]
-
Acts as a Synthetic Handle: The ester is a versatile functional group that can be readily hydrolyzed back to the carboxylic acid or converted to other functionalities as needed during a complex synthesis.
Section 4: Analytical and Quality Control Methodologies
Ensuring the chemical purity and, critically, the enantiomeric purity of methyl 2-amino-3-cyclopentylpropanoate is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.[12][13]
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving the enantiomers of amino acid esters.[14] The analysis can be performed directly on the amino acid ester or after derivatization with a fluorogenic agent to enhance sensitivity.[13][14]
Caption: Analytical workflow for determining enantiomeric purity.
Protocol: Chiral HPLC Method Development
Objective: To separate the (R)- and (S)-enantiomers of methyl 2-amino-3-cyclopentylpropanoate and determine the enantiomeric excess (% ee).
Instrumentation & Materials:
-
HPLC system with UV or Mass Spectrometric detector.
-
Chiral Stationary Phase: Chiralpak IA or similar amylose-based column.[14]
-
Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample: A solution of the analyte at ~1 mg/mL in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Isocratic Elution: Run the separation using the isocratic mobile phase.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, as the ester carbonyl has a weak chromophore) or, for higher sensitivity and specificity, an MS detector.[13]
-
Method Optimization: If separation (resolution) is poor, systematically vary the mobile phase composition. Increasing the percentage of the alcohol modifier (IPA or EtOH) generally decreases retention time but may also affect resolution. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape, but should be used with caution as they can damage some CSPs.
-
Quantification: Once baseline separation is achieved, integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%
Conclusion and Future Outlook
Methyl 2-amino-3-cyclopentylpropanoate is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its ability to impose well-defined conformational constraints and enhance metabolic stability makes it a valuable asset in the design of next-generation peptide and peptidomimetic therapeutics. As synthetic methodologies for UAAs become more efficient and accessible, the application of sterically demanding residues like this will undoubtedly expand, enabling the exploration of previously inaccessible chemical space and leading to the development of novel drugs with superior efficacy and pharmacokinetic profiles. Future research will likely focus on incorporating this and similar UAAs into diverse molecular scaffolds to tackle a wide range of biological targets, from GPCRs to intracellular protein-protein interactions.
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